![molecular formula C12H12O5 B182558 3-(ベンゾ[d][1,3]ジオキソール-5-イル)-3-オキソプロパン酸エチル CAS No. 81581-27-3](/img/structure/B182558.png)

3-(ベンゾ[d][1,3]ジオキソール-5-イル)-3-オキソプロパン酸エチル

説明

“Ethyl 3-(benzo[d][1,3]dioxol-5-yl)-3-oxopropanoate” is a chemical compound with the molecular formula C12H12O4 . It has an average mass of 220.221 Da and a monoisotopic mass of 220.073563 Da . The compound is also known by several other names, including Ethyl (2E)-3-(1,3-benzodioxol-5-yl)-2-propenoate and Ethyl (2E)-3-(1,3-benzodioxol-5-yl)acrylate .

Synthesis Analysis

The synthesis of compounds similar to “Ethyl 3-(benzo[d][1,3]dioxol-5-yl)-3-oxopropanoate” has been reported in the literature . For instance, a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been synthesized via a Pd-catalyzed C-N cross-coupling . Another study reported the synthesis of 1-((benzo[d][1,3]dioxol-5-yl)methyl)-2-((benzo[d][1,3]dioxol-6-yl)methyl)diselane .

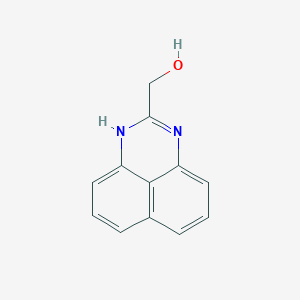

Molecular Structure Analysis

The molecular structure of “Ethyl 3-(benzo[d][1,3]dioxol-5-yl)-3-oxopropanoate” can be analyzed based on its molecular formula C12H12O4 . The compound contains 12 carbon atoms, 12 hydrogen atoms, and 4 oxygen atoms .

Physical And Chemical Properties Analysis

The physical and chemical properties of “Ethyl 3-(benzo[d][1,3]dioxol-5-yl)-3-oxopropanoate” include a density of 1.2±0.1 g/cm3, a boiling point of 337.2±11.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C . The compound also has an enthalpy of vaporization of 58.0±3.0 kJ/mol and a flash point of 149.2±19.3 °C .

科学的研究の応用

抗がん研究

この化合物は、抗がん剤の設計と合成に使用されてきました。 研究者らは、この分子の誘導体を作り出し、前立腺がん、膵臓がん、急性リンパ性白血病細胞などのさまざまな癌細胞株を標的にしてきました . 構造活性相関研究は、特にインドール系化合物に焦点を当てています。これは、癌細胞の細胞周期停止とアポトーシスを誘導する能力により有望視されています .

有機合成

有機化学では、このエステルはより複雑な分子の合成のための構成要素として役立ちます。 その反応性、特にアクリレート部分により、さまざまなクロスカップリング反応が可能になり、これは潜在的な薬理活性を持つ新しい有機化合物を創出する上で重要です .

作用機序

Mode of Action:

The mode of action refers to the functional or anatomical changes at a cellular level induced by exposure to a substance. In the case of Ethyl 3-(benzo[d][1,3]dioxol-5-yl)-3-oxopropanoate, it likely interacts with specific cellular components, leading to downstream effects. These interactions could involve enzymatic inhibition, receptor modulation, or interference with metabolic pathways .

生化学分析

Biochemical Properties

Ethyl 3-(benzo[d][1,3]dioxol-5-yl)-3-oxopropanoate plays a crucial role in biochemical reactions due to its interaction with specific enzymes, proteins, and other biomolecules. This compound is known to interact with cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2 . These interactions are significant because COX enzymes are involved in the biosynthesis of prostaglandins, which are important mediators of inflammation and pain. The compound’s ability to inhibit COX enzymes suggests its potential as an anti-inflammatory agent. Additionally, Ethyl 3-(benzo[d][1,3]dioxol-5-yl)-3-oxopropanoate has been shown to interact with various cancer cell lines, indicating its potential as an anticancer agent .

Cellular Effects

Ethyl 3-(benzo[d][1,3]dioxol-5-yl)-3-oxopropanoate exerts significant effects on various types of cells and cellular processes. In cancer cells, this compound has been observed to induce apoptosis and cause cell cycle arrest at the S phase . These effects are crucial for its potential use as an anticancer agent. Furthermore, the compound influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to modulate the expression of genes involved in cell proliferation and apoptosis, thereby affecting cellular metabolism and overall cell function .

Molecular Mechanism

The molecular mechanism of action of Ethyl 3-(benzo[d][1,3]dioxol-5-yl)-3-oxopropanoate involves several key interactions at the molecular level. This compound binds to COX enzymes, inhibiting their activity and reducing the production of prostaglandins . Additionally, it interacts with tubulin, a protein involved in microtubule formation, leading to the disruption of microtubule dynamics and subsequent cell cycle arrest . These interactions highlight the compound’s potential as both an anti-inflammatory and anticancer agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethyl 3-(benzo[d][1,3]dioxol-5-yl)-3-oxopropanoate have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various conditions, making it suitable for long-term studies Long-term exposure to the compound has been observed to maintain its efficacy in inducing apoptosis and cell cycle arrest in cancer cells .

Dosage Effects in Animal Models

The effects of Ethyl 3-(benzo[d][1,3]dioxol-5-yl)-3-oxopropanoate vary with different dosages in animal models. Studies have shown that lower doses of the compound can effectively inhibit COX enzymes and reduce inflammation without causing significant adverse effects . Higher doses may lead to toxicity and adverse effects, such as liver damage and gastrointestinal issues . These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

Ethyl 3-(benzo[d][1,3]dioxol-5-yl)-3-oxopropanoate is involved in several metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is metabolized primarily in the liver, where it undergoes enzymatic reactions that convert it into various metabolites . These metabolites can then be excreted from the body or further processed by other metabolic pathways. The compound’s effects on metabolic flux and metabolite levels are still being studied to understand its full impact on cellular metabolism .

Transport and Distribution

The transport and distribution of Ethyl 3-(benzo[d][1,3]dioxol-5-yl)-3-oxopropanoate within cells and tissues involve specific transporters and binding proteins. The compound is known to interact with ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and distribution . These interactions affect the compound’s localization and accumulation within cells, influencing its overall efficacy and potential side effects .

Subcellular Localization

Ethyl 3-(benzo[d][1,3]dioxol-5-yl)-3-oxopropanoate exhibits specific subcellular localization, which is essential for its activity and function. The compound has been observed to localize primarily in the cytoplasm, where it interacts with various cellular components . Additionally, it may undergo post-translational modifications that direct it to specific compartments or organelles, further influencing its activity and function . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.

特性

IUPAC Name |

ethyl 3-(1,3-benzodioxol-5-yl)-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O5/c1-2-15-12(14)6-9(13)8-3-4-10-11(5-8)17-7-16-10/h3-5H,2,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGSBCTHYWAADNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=CC2=C(C=C1)OCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70373430 | |

| Record name | Ethyl 3-(2H-1,3-benzodioxol-5-yl)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

81581-27-3 | |

| Record name | Ethyl 3-(2H-1,3-benzodioxol-5-yl)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

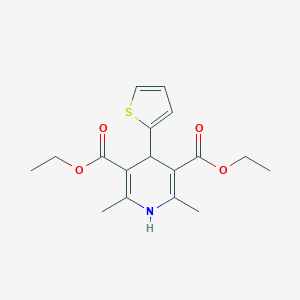

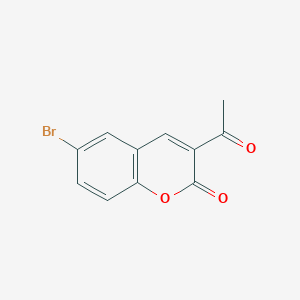

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2,5-dioxopyrrolidin-1-yl) 6-[[2-[[(3S,5R,8R,9S,10S,12R,13S,17R)-12,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]acetyl]amino]hexanoate](/img/structure/B182483.png)